molecular formula C18H20N4OS B12145976 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12145976
M. Wt: 340.4 g/mol
InChI Key: ITYGMZNKBWDMEO-UHFFFAOYSA-N
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Description

5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its unique structure, which includes a methylethoxyphenyl group and a phenylmethylthio group attached to the triazole ring. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Introduction of the Methylethoxyphenyl Group: This step involves the reaction of the triazole intermediate with a methylethoxyphenyl halide under basic conditions.

    Introduction of the Phenylmethylthio Group: The final step involves the reaction of the intermediate with a phenylmethylthio halide, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylmethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the phenylmethylthio group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides, aryl halides, and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and thiols.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to various biological targets.

    Medicine: The compound has potential therapeutic applications, including antifungal, antibacterial, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methylethoxyphenyl and phenylmethylthio groups can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole ring.

    Nefazodone: Another antidepressant with a triazole ring.

Uniqueness

5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methylethoxyphenyl and phenylmethylthio groups allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

3-benzylsulfanyl-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H20N4OS/c1-13(2)23-16-10-6-9-15(11-16)17-20-21-18(22(17)19)24-12-14-7-4-3-5-8-14/h3-11,13H,12,19H2,1-2H3

InChI Key

ITYGMZNKBWDMEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=CC=C3

Origin of Product

United States

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